Lipophilicity Advantage: 2‑Methyl Derivative Delivers a 0.48–0.70 Log Unit Higher XLogP Than Unsubstituted and 2‑Amino Analogs
The computed XLogP‑3‑AA of methyl 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate is 1.0, compared with 0.5159 for the unsubstituted methyl [1,2,4]triazolo[1,5‑a]pyridine‑6‑carboxylate (CAS 868362‑22‑5) and 0.3 for the 2‑amino derivative (CAS 1094107‑41‑1) [1][2]. An increase of 0.48–0.70 log units corresponds to a roughly 3‑ to 5‑fold higher octanol‑water partition coefficient, which is in the range known to improve passive membrane permeability and central nervous system (CNS) penetration in lead optimisation programs [3]. Because the 2‑methyl group cannot act as a hydrogen‑bond donor, it does not introduce the solubility‑limiting effects often observed with the 2‑amino congener, which has a lower XLogP (0.3) yet carries one H‑bond donor [2].
| Evidence Dimension | Computed lipophilicity (XLogP‑3‑AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Unsubstituted analog (CAS 868362‑22‑5) = 0.5159; 2‑amino analog (CAS 1094107‑41‑1) = 0.3 |
| Quantified Difference | +0.48 to +0.70 log units vs comparators |
| Conditions | XLogP‑3‑AA computed by PubChem (2021.05.07 release) and Chemsrc LogP data for unsubstituted analog |
Why This Matters
Procurement decisions for kinase inhibitor building blocks hinge on lipophilicity because it directly governs blood–brain barrier penetration and oral absorption – a difference of 0.5 log units can shift a compound from CNS‑inactive to CNS‑active, making the 2‑methyl ester the preferred entry point for neuroscience‑targeted JAK programs.
- [1] PubChem Computed Properties – XLogP3‑AA value for CID 76849983. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Computed Properties – XLogP3‑AA value for CID 57362690 (2‑amino analog). National Center for Biotechnology Information (2025). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1‑3):3‑26. View Source
